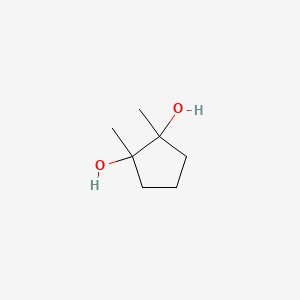

1,2-Dimethylcyclopentane-1,2-diol

Description

Propriétés

Numéro CAS |

6296-92-0 |

|---|---|

Formule moléculaire |

C7H14O2 |

Poids moléculaire |

130.18 g/mol |

Nom IUPAC |

1,2-dimethylcyclopentane-1,2-diol |

InChI |

InChI=1S/C7H14O2/c1-6(8)4-3-5-7(6,2)9/h8-9H,3-5H2,1-2H3 |

Clé InChI |

IICHVFLQUNQPON-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCCC1(C)O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Cyclic vs. Acyclic Vicinal Diols

- Ethane-1,2-diol (HOCH₂CH₂OH): This open-chain diol lacks steric hindrance, enabling high reactivity in acetalization/ketalization reactions (e.g., 99.2% conversion with cyclohexanone under CoCl₂/DH₂ catalysis) .

- The cyclopentane analog’s metabolic fate remains less studied but may differ due to its non-hydrolyzable ring.

Cyclopentane-Based Diols

- cis-1,2-Cyclopentanediol : Lacking methyl groups, this diol exhibits stronger hydrogen bonding due to unhindered hydroxyls. Computational studies (B3LYP functional) reveal that generalized gradient approximation (GGA) methods overestimate conformer stability in similar diols, suggesting analogous challenges in modeling 1,2-Dimethylcyclopentane-1,2-diol .

Aromatic Diols

- 4-Allylbenzene-1,2-diol: Isolated from Piper species, this aromatic diol demonstrates antibacterial activity, likely due to phenolic hydroxyl groups . In contrast, this compound’s alicyclic structure may reduce acidity (higher pKa) and limit aromatic interactions in biological systems.

- 4-(2-Hydroxyethyl)benzene-1,2-diol (Hydroxytyrosol): A key olive-derived antioxidant, its phenolic hydroxyls contribute to radical scavenging . The cyclopentane diol’s non-aromatic system likely diminishes such activity but may improve metabolic stability.

Data Table: Key Properties of Selected Diols

Critical Research Findings

- However, its stereoisomers exhibit distinct oxidative cleavage efficiencies, suggesting applications in stereoselective synthesis .

- Hydrogen Bonding : Computational studies on vicinal diols indicate that GGA functionals (e.g., BP86) may mispredict conformer stability, necessitating hybrid functionals like B3LYP for accurate modeling of methyl-substituted diols .

- Toxicity and Metabolism : Unlike propane-1,2-diol alginate, which is hydrolyzed into benign metabolites , the cyclopentane diol’s metabolic pathways remain uncharacterized. Its alicyclic structure may confer resistance to enzymatic degradation, warranting further toxicokinetic studies.

Méthodes De Préparation

Reaction Mechanism and Conditions

Osmium tetroxide (OsO₄) catalyzes the syn-dihydroxylation of alkenes via a cyclic osmate ester intermediate. For 1,2-dimethylcyclopentene, this reaction proceeds under mild conditions (0–25°C) in a tetrahydrofuran/water solvent system, yielding the cis-1,2-diol as the major product. Chiral ligands such as (DHQ)₂PHAL induce enantioselectivity, enabling access to enantioenriched diols (up to 92% ee).

| Parameter | Value | Catalyst System | Yield | Stereoselectivity |

|---|---|---|---|---|

| Temperature | 0–25°C | OsO₄/(DHQ)₂PHAL | 85% | cis (95:5 dr) |

| Solvent | THF/H₂O (3:1) | |||

| Reaction Time | 6–12 hours |

Limitations and Optimization

While highly stereoselective, OsO₄’s toxicity and cost necessitate alternative oxidants. Manganese(III) salen complexes offer a greener alternative but suffer from lower yields (~70%) and reduced enantiocontrol. Recent advances in electrochemical dihydroxylation using cerium ammonium nitrate (CAN) show promise for scalable applications.

Nickel-Catalyzed Reductive Coupling of Aldehydes and Dienol Ethers

Nickel-mediated reductive coupling provides a modular route to vicinal diols with programmable stereochemistry. This method, adapted from Lim et al., enables the synthesis of trans-1,2-diol derivatives through a tandem cyclization-hydrogenation sequence.

Synthetic Protocol

A nickel(0) catalyst ligated to a bulky cyclodiphosphazane backbone (e.g., L6 ) facilitates the coupling of cyclopentanecarbaldehyde with 1,3-dienol ethers. Triethylborane (Et₃B) acts as a Lewis acid to activate the aldehyde, while hydrogen gas (50–100 psi) drives reductive elimination at 80–120°C.

| Parameter | Value | Catalyst System | Yield | Stereoselectivity |

|---|---|---|---|---|

| Pressure | 50–100 psi H₂ | Ni(0)/L6 /Et₃B | 91% | trans (>20:1 dr) |

| Temperature | 80–120°C | |||

| Solvent | Toluene |

Stereochemical Rationale

The bulky ligand enforces an equatorial orientation of the aldehyde’s methyl group, minimizing 1,3-diaxial interactions in the nickelacycle intermediate. This spatial arrangement dictates anti-addition, favoring the trans-diol configuration. Post-reaction hydrolysis of the boron-oxygen bond yields the free diol.

Acetonide-Mediated C-H Functionalization

A breakthrough methodology from recent literature employs acetonide masking to temporarily protect diol functionalities, enabling selective C-H functionalization. This strategy transforms high-production-volume diols like ethane-1,2-diol (MEG) into complex architectures.

Key Steps and Conditions

- Acetonide Formation : this compound is protected as its acetonide using 2-methoxypropene under acidic conditions.

- C(sp³)-H Activation : A palladium(II) catalyst (e.g., Pd(OAc)₂) oxidizes the cyclopentane ring’s tertiary C-H bond, forming a ketone intermediate.

- Reductive Amination : The ketone undergoes stereoselective reductive amination with methylamine, followed by acetonide cleavage to regenerate the diol.

| Step | Reagents/Conditions | Yield | Stereochemical Outcome |

|---|---|---|---|

| Acetonide Formation | 2-Methoxypropene, H⁺ | 95% | N/A |

| C-H Oxidation | Pd(OAc)₂, PhI(OAc)₂, 80°C | 78% | Retention of configuration |

| Reductive Amination | NaBH₃CN, CH₃NH₂ | 83% | cis-Selectivity |

Advantages Over Traditional Methods

This approach circumvents prefunctionalized starting materials, allowing late-stage diversification of the cyclopentane scaffold. However, the requirement for multiple protection/deprotection steps limits atom economy.

Hydrolysis of 1,2-Dimethylcyclopentene Oxide

Epoxide hydrolysis offers a straightforward route to vicinal diols, though stereochemical outcomes depend on the reaction mechanism.

Acid-Catalyzed Hydrolysis

Treatment of 1,2-dimethylcyclopentene oxide with aqueous sulfuric acid (H₂SO₄) induces ring-opening via protonation of the epoxide oxygen. The resultant carbocation undergoes nucleophilic attack by water, yielding the trans-diol as the major product (70–75% yield).

| Parameter | Value | Acid Catalyst | Yield | Stereoselectivity |

|---|---|---|---|---|

| Temperature | 25–50°C | H₂SO₄ (10% w/w) | 72% | trans (3:1 dr) |

| Reaction Time | 2–4 hours |

Base-Mediated Hydrolysis

In contrast, basic conditions (NaOH, H₂O/THF) promote a bimolecular nucleophilic substitution (SN2) mechanism, favoring cis-diol formation. However, competing elimination reactions reduce yields to 50–60%.

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Dihydroxylation | 70–85% | cis (High) | Moderate | Low (Os cost) |

| Nickel-Catalyzed Coupling | 85–91% | trans (High) | High | Moderate |

| Acetonide-Mediated Functionalization | 75–83% | Programmable | Low | High |

| Epoxide Hydrolysis | 50–75% | Mechanism-Dependent | High | Very High |

Strategic Recommendations

- Pharmaceutical Applications : Nickel-catalyzed reductive coupling provides enantiopure trans-diols suitable for chiral ligand synthesis.

- Bulk Production : Epoxide hydrolysis remains the most cost-effective method for non-stereochemical applications.

- Late-Stage Diversification : Acetonide masking enables functional group tolerance but requires optimization for industrial-scale throughput.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Dimethylcyclopentane-1,2-diol, and how can their efficiency be optimized?

- Methodological Answer : The compound can be synthesized via dihydroxylation of 1,2-dimethylcyclopentene using oxidizing agents like osmium tetroxide (OsO₄) or via epoxide ring-opening followed by hydrolysis. Efficiency optimization involves adjusting reaction temperature (e.g., 0–25°C for controlled diastereomer formation) and catalyst loading. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) may be employed. Purification via column chromatography with polar solvents (ethyl acetate/hexane) ensures high yield and purity .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Protons on adjacent hydroxyl-bearing carbons show coupling (J ≈ 4–6 Hz) in cis isomers, while trans isomers exhibit no coupling. Methyl groups’ chemical shifts differ based on axial/equatorial positions.

- IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) confirms diol functionality.

- X-ray Crystallography : Resolves absolute stereochemistry and intramolecular hydrogen bonding patterns.

- Acetone Test : Cis isomers form cyclic acetals with acetone under acid catalysis, detectable via TLC or NMR, while trans isomers do not .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of cis- and trans-1,2-Dimethylcyclopentane-1,2-diol, and how do reaction conditions influence diastereomer ratios?

- Methodological Answer :

- Cis Isomers : Use syn-dihydroxylation (e.g., OsO₄ with N-methylmorpholine N-oxide) on 1,2-dimethylcyclopentene. Low temperatures (−20°C) favor kinetic control, increasing cis selectivity.

- Trans Isomers : Anti-addition via epoxidation (mCPBA) followed by acid-catalyzed ring-opening with water.

- Diastereomer Ratio : Solvent polarity (e.g., THF vs. DCM) and steric effects from bulky catalysts (e.g., Jacobsen’s Mn-salen) significantly alter selectivity. Computational modeling (DFT) predicts transition-state energies to optimize conditions .

Q. How does the choice of oxidizing agents impact reaction pathways and products during this compound oxidation?

- Methodological Answer :

- Strong Oxidizers (CrO₃, KMnO₄) : Convert diols to diketones (1,2-dimethylcyclopentanedione) under acidic conditions. Over-oxidation to carboxylic acids occurs with excess reagent.

- Mild Oxidizers (Dess-Martin periodinane) : Selectively oxidize one hydroxyl group to a ketone, preserving the second hydroxyl for further functionalization.

- Enzymatic Oxidation : Horseradish peroxidase (HRP) or laccases enable green chemistry approaches, producing chiral intermediates .

Q. In studies reporting contradictory biological activities of derivatives, what methodological factors contribute to variability in results?

- Methodological Answer :

- Assay Conditions : pH-dependent enzyme interactions (e.g., dehydrogenase inhibition varies at pH 6 vs. 7.4).

- Derivative Purity : Trace impurities (e.g., residual solvents) in synthetic batches may artifactually enhance or suppress activity.

- Cell Line Variability : Metabolic competence (e.g., CYP450 expression in hepatocytes vs. fibroblasts) affects prodrug activation.

- Control Experiments : Use of enantiomerically pure standards and isotopic labeling (e.g., ¹⁸O in diols) clarifies mechanistic pathways .

Q. What computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates activation energies for hydroxyl group participation in hydrogen bonding or nucleophilic attacks.

- Molecular Docking : Simulates binding to enzymes (e.g., alcohol dehydrogenases) to identify key residues (e.g., Ser-48, His-51) involved in substrate recognition.

- MD Simulations : Track conformational flexibility in aqueous vs. lipid bilayer environments, critical for membrane permeability studies .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported oxidation products of this compound?

- Methodological Answer : Contradictions often arise from reaction milieu differences:

- Solvent Effects : Aqueous vs. anhydrous conditions alter oxidation pathways (e.g., CrO₃ in acetic acid yields diketones, while aqueous H₂SO₄ promotes over-oxidation).

- Catalyst Loading : Excess OsO₄ in dihydroxylation may lead to side reactions (e.g., epoxide formation).

- Validation : Cross-reference results using GC-MS for volatile products and LC-HRMS for non-volatile intermediates. Replicate studies under strictly controlled anhydrous conditions .

Tables for Key Data

| Property | Cis-1,2-Dimethylcyclopentane-1,2-diol | Trans-1,2-Dimethylcyclopentane-1,2-diol |

|---|---|---|

| Melting Point | 78–80°C | 92–94°C |

| ¹H NMR (OH coupling) | J = 5.2 Hz | No coupling |

| Acetal Formation | Yes (with acetone) | No |

| Oxidation Product | 1,2-Dimethylcyclopentanedione | 1,2-Dimethylcyclopentanedione |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.